molecular formula C16H26O2 B12530331 6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal CAS No. 827325-89-3

6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal

Cat. No.: B12530331
CAS No.: 827325-89-3
M. Wt: 250.38 g/mol
InChI Key: SCTOGUWAHTYDHV-GJZGRUSLSA-N
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Description

6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal is a cyclopentane-derived aldehyde featuring a 3-oxo-substituted cyclopentane ring and a (2Z)-pent-2-en-1-yl side chain. Its molecular formula is C₁₆H₂₆O₂, with a molecular weight of 250.38 g/mol and CAS number 827325-89-3 . The compound has two stereocenters at positions 1S and 2S, conferring distinct conformational properties. The aldehyde functional group at the terminus of the hexanal chain differentiates it from carboxylic acid analogues like OPC-6. Analytical characterization methods include FTIR, NMR, and HRMS .

Properties

CAS No.

827325-89-3

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

6-[(1S,2S)-3-oxo-2-pent-2-enylcyclopentyl]hexanal

InChI

InChI=1S/C16H26O2/c1-2-3-6-10-15-14(11-12-16(15)18)9-7-4-5-8-13-17/h3,6,13-15H,2,4-5,7-12H2,1H3/t14-,15-/m0/s1

InChI Key

SCTOGUWAHTYDHV-GJZGRUSLSA-N

Isomeric SMILES

CCC=CC[C@H]1[C@H](CCC1=O)CCCCCC=O

Canonical SMILES

CCC=CCC1C(CCC1=O)CCCCCC=O

Origin of Product

United States

Preparation Methods

Prins-Type Cyclization

Prins cyclization, a robust method for constructing oxygenated cyclopentane rings, has been employed to synthesize 3,4-dimethylidene oxacycles. For this compound, this approach involves:

  • Precursor Synthesis : Preparation of a hydroxy(allenylmethyl)silane intermediate with a Z-configured pent-2-enyl group.
  • Cyclization : Treatment with a Lewis acid (e.g., BF3·OEt2) to induce 5-endo-trig cyclization, forming the cyclopentane core.
  • Oxidation : Selective oxidation of the silane-protected alcohol to a ketone and subsequent elongation of the aldehyde side chain.

This method achieves a 65–78% yield for analogous structures but requires precise control of reaction temperature (-20°C to 0°C) to avoid epimerization.

Boronate-Mediated Cyclization

Patents describing prostaglandin analogs highlight the use of boronate protective groups to stabilize intermediates during cyclopentane formation. The synthesis involves:

  • Boronate Ester Formation : Reacting a dihydroxycyclopentyl precursor with butylboronic acid to form a 2,4-dioxa-3-borabicyclo[3.2.1]octane intermediate.
  • Alkylation : Introducing the pent-2-enyl group via palladium-catalyzed cross-coupling.
  • Deprotection and Oxidation : Cleaving the boronate group with methanol and oxidizing the resultant alcohol to the aldehyde.

This route offers excellent stereochemical outcomes (>95% ee) but necessitates multiple purification steps, reducing overall efficiency.

Stepwise Synthesis from Jasmonate Intermediates

OPC-6 as a Starting Material

6-(3-Oxo-2-(pent-2-enyl)cyclopentyl)hexanoic acid (OPC-6, CID 22910890) serves as a direct precursor. Conversion to the target aldehyde involves:

  • Activation : Formation of a mixed anhydride using ethyl chloroformate.
  • Reduction : Selective reduction of the carboxylic acid to a primary alcohol using LiAlH4.
  • Oxidation : Catalytic oxidation with pyridinium chlorochromate (PCC) to yield the hexanal derivative.

Yields for this sequence range from 50–60%, with purity >90% after silica gel chromatography.

Nitrooxyhexanoyl Chloride Coupling

A patented method for prostaglandin derivatives employs 6-(nitrooxy)hexanoyl chloride as a key intermediate. Adapting this approach:

  • Esterification : Coupling the cyclopentanol derivative with 6-(nitrooxy)hexanoyl chloride in the presence of DMAP.
  • Nitro Group Reduction : Hydrogenolysis of the nitrooxy group to a hydroxyl group.
  • Oxidation : TEMPO-mediated oxidation to the aldehyde.

This method achieves 70–75% yield but introduces safety concerns due to nitration steps.

Stereochemical Control and Challenges

The (1S,2S) configuration is critical for biological activity, necessitating asymmetric synthesis techniques:

  • Chiral Auxiliaries : Use of (R)- or (S)-Binap ligands in palladium-catalyzed allylic alkylation to set the cyclopentane stereocenters.
  • Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic intermediates to isolate the desired enantiomer.

Common impurities include the (1R,2R) enantiomer and 6-chlorohexanal byproducts, which are minimized via careful solvent selection (e.g., methyl tert-butyl ether) and low-temperature reactions.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereocontrol Scalability
Enzymatic 20–35 85–90 High Low
Prins Cyclization 65–78 88–92 Moderate Moderate
Boronate-Mediated 50–60 95–98 High Low
OPC-6 Derivatization 50–60 90–95 Moderate High
Nitrooxy Chloride 70–75 85–90 Low High

Chemical Reactions Analysis

Types of Reactions

6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a family of cyclopentane derivatives with variations in functional groups, stereochemistry, and chain length. Key analogues include:

Table 1: Structural Comparison
Compound Name Functional Group Stereochemistry Molecular Formula Molecular Weight CAS Number Key Properties
6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal (Target) Aldehyde (1S,2S) C₁₆H₂₆O₂ 250.38 827325-89-3 Reactive aldehyde; potential signaling molecule
OPC-6 (6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanoic acid) Carboxylic acid (1S,2S) C₁₆H₂₆O₃ 266.38 222305-05-7 Polar, involved in plant stress responses
6-[(1R,2R)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanoic acid Carboxylic acid (1R,2R) C₁₆H₂₆O₃ 266.38 136768-22-4 Enantiomer; stereochemistry impacts bioactivity
8-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]octanoic acid Carboxylic acid (1S,2S) C₁₈H₃₀O₃ 294.43 - Longer chain; increased lipophilicity
Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate Ester - C₁₃H₂₀O₃ 224.30 - Volatile; used in flavoring and as an endogenous metabolite

Stereochemical and Conformational Differences

  • Stereoisomerism : The (1S,2S) configuration in the target compound contrasts with the (1R,2R) isomer (CAS 136768-22-4), which exhibits enantiomeric properties. In cyclopentyl peptide nucleic acids (cpPNA), stereochemistry significantly affects DNA/RNA binding; (1S,2S) isomers stabilize hybrids more effectively than (1R,2R) counterparts .
  • Ring Puckering : The cyclopentane ring in (1S,2S)-configured compounds adopts pseudoaxial/pseudoequatorial conformations, reducing torsional strain compared to six-membered rings .

Functional Group Impact on Reactivity and Bioactivity

  • Aldehyde vs. Carboxylic Acid: The aldehyde group in the target compound is highly reactive, enabling Schiff base formation with amino groups in proteins or nucleic acids. This reactivity may confer signaling or detoxification roles in plants. Carboxylic acid analogues like OPC-6 are ionizable at physiological pH, enhancing solubility in aqueous environments. OPC-6 is a documented plant defense biomarker, upregulated under stress conditions .

Chain Length and Physicochemical Properties

  • Hexanal vs. Octanoic Acid: Extending the chain to octanoic acid (C18) increases molecular weight and logP, enhancing membrane permeability but reducing aqueous solubility .
  • Hexanoic Acid (OPC-6): With a molecular weight of 266.38 g/mol, OPC-6 is more polar than the aldehyde, favoring interactions with hydrophilic receptors or enzymes .

Biological Activity

The compound 6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal , also known as a derivative of jasmonic acid, is a significant phytochemical with notable biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including agriculture and medicine.

Chemical Structure and Properties

The molecular formula of this compound is C13H20O3C_{13}H_{20}O_3, with a molecular weight of approximately 224.296 g/mol. The structure features a cyclopentane ring with a hexanal chain and an enone functional group, contributing to its reactivity and biological significance.

1. Plant Defense Mechanisms

This compound plays a crucial role in plant defense responses. It acts as a signaling molecule in plants, mediating responses to biotic and abiotic stresses. The compound is involved in the synthesis of defense-related proteins and secondary metabolites, enhancing the plant's resistance against pathogens and herbivores.

2. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activities, which help in mitigating oxidative stress in plants. For instance, it has been shown to improve the antioxidant properties of blueberry leaf extracts by enhancing anthocyanin content, which is vital for plant health and resilience under stress conditions .

3. Anticarcinogenic Activity

In vitro studies have demonstrated that this compound can decrease the viability and migration capacity of certain cancer cell lines, such as AGS gastric cancer cells. This suggests potential applications in cancer therapy as an anticarcinogenic agent .

The biological activity of this compound is primarily mediated through its interaction with specific receptors and signaling pathways:

  • Jasmonate Signaling Pathway : As a jasmonic acid derivative, it activates the jasmonate signaling pathway, which is critical for regulating plant defense responses.
  • Reactive Oxygen Species (ROS) Regulation : The compound modulates ROS levels in plant cells, promoting survival under oxidative stress conditions.

Case Studies

StudyFindings
Blueberry Antioxidant Study Enhanced antioxidant properties in blueberry leaves through increased anthocyanin synthesis .
Cancer Cell Migration Study Reduced viability and migration of AGS gastric cancer cells, indicating potential for therapeutic use .

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